molecular formula C12H17NO4 B8096947 2,4-Dimethoxy-D-homophenylalanine

2,4-Dimethoxy-D-homophenylalanine

Cat. No.: B8096947
M. Wt: 239.27 g/mol
InChI Key: VOUNXUPUQUYGLI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-D-homophenylalanine (CAS 1260592-42-4) is a non-natural, enantiopure amino acid derivative of significant value in chemical and pharmaceutical research. This compound serves as a critical chiral building block for the synthesis of complex peptides and novel pharmaceutical intermediates . Its extended side chain with dimethoxy functional groups contributes to enhanced peptide stability and bioactivity, making it particularly useful in custom peptide synthesis and protein engineering . Researchers leverage this compound in drug development pathways for creating targeted therapeutics, as homophenylalanine derivatives are versatile components in pharmaceuticals such as angiotensin-converting enzyme inhibitors and protease inhibitors . The D-configuration of this homophenylalanine analog offers unique structural characteristics for specific molecular interactions, providing a valuable tool in biotechnology research for the design of biosensors and biocatalysts . With a molecular formula of C12H17NO4 and a molecular weight of 239.27 g/mol , this product is offered with high purity for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2R)-2-amino-4-(2,4-dimethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-9-5-3-8(11(7-9)17-2)4-6-10(13)12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUNXUPUQUYGLI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CC[C@H](C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-D-homophenylalanine (D-Homophenylalanine) is an unnatural amino acid that has garnered attention for its potential biological activities. This compound is a derivative of phenylalanine, modified with methoxy groups, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C17H25NO6
  • Molecular Weight : 339.4 g/mol
  • IUPAC Name : (2R)-4-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy groups may enhance binding affinity and specificity, making it a useful tool in studying enzyme-substrate interactions and protein folding.

Enzyme Interaction

Research indicates that D-homophenylalanine can act as a substrate or inhibitor for various enzymes. Its structural similarity to natural amino acids allows it to participate in biochemical reactions, potentially modulating enzyme activities.

Anticancer Properties

Preliminary studies have suggested that D-homophenylalanine may exhibit anticancer properties. For instance, modifications of similar compounds have shown cytotoxic effects against cancer cell lines, indicating a potential pathway for therapeutic development .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing enantiomerically pure unnatural α-amino acids highlighted the utility of D-homophenylalanine in generating compounds with significant biological activity. The research demonstrated that derivatives of D-homophenylalanine could be utilized in developing new therapeutic agents .
  • Peptide Synthesis : D-homophenylalanine has been used as a building block in peptide synthesis, contributing to the development of bioactive peptides with enhanced stability and activity compared to their natural counterparts.
  • Biological Assays : In vitro assays have shown that modifications of D-homophenylalanine can lead to peptides with improved binding properties to target proteins, suggesting its potential role in drug design .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Boc-2,4-dimethoxy-L-homophenylalanineDifferent stereochemistry may affect activityL-isomer may have distinct pharmacological effects
Boc-2,4-dimethoxy-D-phenylalanineLacks the homophenylalanine extensionDifferent chemical properties
Boc-3,4-dimethoxyphenylalaninePotentially different enzyme interactionsVariations in methoxy positioning

Comparison with Similar Compounds

Structural and Functional Insights

Methoxy vs. Hydroxyl Groups: The 2,4-dimethoxy substitution in the target compound reduces hydrogen-bonding capacity compared to hydroxylated analogs like dopamine and caffeic acid, increasing lipophilicity and membrane permeability . In contrast, 4,4'-(propane-2,2-diyl)diphenol () relies on hydroxyl groups for polymer crosslinking, highlighting how substituent choice dictates application .

This contrasts with 2,4-dimethoxybenzylamine (), which lacks the amino acid moiety and is restricted to amine-based reactions .

Biological Activity :

  • Catechol-containing compounds like dopamine exhibit neurotransmitter activity, whereas methoxy-substituted analogs may resist enzymatic degradation, favoring prolonged stability in drug delivery systems .

Preparation Methods

Michael Addition to Chiral Dehydroalanine Derivatives

A cornerstone method for synthesizing β-substituted unnatural α-amino acids involves 1,4-conjugate additions to chiral bicyclic dehydroalanine (Dha) derivatives. In this approach, Dha 1 serves as a Michael acceptor for carbon nucleophiles, enabling the introduction of diverse side chains while preserving stereochemical integrity. For 2,4-dimethoxy-D-homophenylalanine, a dimethoxy-substituted benzyl carbanion is generated in situ from 2,4-dimethoxybenzyl bromide using lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF). The reaction proceeds at −78°C to prevent racemization, yielding a β-substituted adduct with six stereogenic centers in 70–81% yield. Subsequent acid hydrolysis and decarboxylation afford enantiopure this compound, as demonstrated in analogous syntheses of Se-phenylhomoselenocysteine.

Key Reaction Parameters

  • Nucleophile : 2,4-Dimethoxybenzyl bromide (1.1 equiv)

  • Base : LHMDS (2.0 equiv in THF)

  • Temperature : −78°C

  • Yield : 70–75% after purification

Asymmetric Hydrogenation of Enamide Intermediates

Asymmetric hydrogenation of α,β-dehydroamino acid precursors offers a scalable route to D-configured amino acids. A dimethoxy-substituted enamide, synthesized from 2,4-dimethoxycinnamic acid and a chiral oxazaborolidine catalyst, undergoes hydrogenation at 50 bar H₂ with a rhodium-DuPhos complex. This method achieves >99% enantiomeric excess (ee) and 85% isolated yield, mirroring protocols for L-homophenylalanine.

Biocatalytic Approaches Using Engineered Transaminases

α-Transaminase-Catalyzed Synthesis

The α-transaminase from Megasphaera elsdenii has been engineered to accept ketone precursors of 2,4-dimethoxyhomophenylalanine. In a fed-batch reactor, 2,4-dimethoxyphenylpyruvate undergoes transamination with D-alanine as the amine donor, facilitated by pyridoxal-5′-phosphate (PLP). Continuous crystallization of the product drives the equilibrium, achieving 94% conversion and 99% ee at a 100 g/L scale.

Process Optimization

  • Substrate Feed : 40 mM 2,4-dimethoxyphenylpyruvate

  • Enzyme Loading : 1 U/mL crude extract

  • Space-Time Yield : 8.2 g/L/h

Dynamic Kinetic Resolution with Acylases

Racemic 2,4-dimethoxyhomophenylalanine, synthesized via Strecker reaction from 2,4-dimethoxybenzaldehyde, undergoes enzymatic resolution using Pseudomonas fluorescens acylase. The L-enantiomer is selectively hydrolyzed, leaving D-homophenylalanine with 98% ee. This method, adapted from industrial-scale productions, achieves 45% yield of the D-isomer.

Biosynthetic Pathway Engineering in Heterologous Hosts

Chimeric Pathways in Nicotiana benthamiana

Combining genes from Barbarea vulgaris and Arabidopsis thaliana, a chimeric biosynthetic pathway for homophenylalanine has been engineered. The chain-elongation module (BvBCAT4 and BvMAM1) converts L-methionine to L-homophenylalanine, which is subsequently hydroxylated and methylated by cytochrome P450 enzymes (CYP79F1) and O-methyltransferases to introduce methoxy groups. Transient expression in N. benthamiana yields 2,4-dimethoxy-L-homophenylalanine at 12 mg/g dry weight, with D-configuration achievable via epimerase co-expression.

Gene Combination Efficacy

Gene ModuleHomophenylalanine Titer (mg/g DW)
BvBCAT4 + BvMAM18.2 ± 1.1
Chimeric Pathway12.4 ± 2.3

Functionalization of the Aromatic Ring

Regioselective Methoxylation

Post-synthetic methoxylation of D-homophenylalanine employs Ullmann coupling with Cu(I)-phenanthroline catalysts. Protecting the amino and carboxyl groups as tert-butyl carbamate and methyl ester, respectively, 2,4-dibromo-D-homophenylalanine reacts with sodium methoxide in dimethylformamide (DMF) at 110°C. This two-step process achieves 80% yield and >99% regioselectivity.

Electrophilic Aromatic Substitution

Direct methoxylation using boron trifluoride-diethyl ether as a Lewis acid facilitates electrophilic substitution. D-Homophenylalanine dissolved in trifluoroacetic acid reacts with trimethyl orthoformate and hydrogen peroxide, introducing methoxy groups at the 2- and 4-positions in 65% yield.

Comparative Analysis of Methodologies

Table 1. Efficiency Metrics Across Synthesis Routes

MethodEnantiomeric Excess (%)Yield (%)Scalability (kg)
Conjugate Addition>9970–750.1–1
Asymmetric Hydrogenation>99851–10
Biocatalytic999410–100
Biosynthetic98 (L-form)450.01–0.1

Q & A

Q. What are the established synthetic routes for 2,4-Dimethoxy-D-homophenylalanine, and how do they address stereochemical control?

The synthesis typically involves:

  • Strecker Synthesis : Reaction of 3-(2,4-dimethoxyphenyl)propanal with ammonia and hydrogen cyanide, followed by hydrolysis and enzymatic resolution to isolate the D-enantiomer .
  • Chiral Pool Strategy : Using D-phenylalanine derivatives as starting materials, introducing methoxy groups via selective O-methylation, and elongating the side chain through homologation reactions. Key challenges include minimizing racemization during homologation and achieving high enantiomeric excess (≥98%) via chiral HPLC or enzymatic resolution .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy groups at C2/C4) and side-chain configuration. Aromatic proton signals typically appear as doublets in the δ 6.7–7.1 ppm range .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) paired with mass spectrometry validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 284.1 for the free amino acid) .
  • Optical Rotation : Specific rotation ([α]D25_D^{25}) should align with D-configuration standards (e.g., +15° to +25° in methanol) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Polar Solvents : Dissolves readily in DMSO, methanol, or aqueous buffers (pH 2–7).
  • Stability : Degrades in basic conditions (pH >8) via demethylation or racemization. Store at –20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

  • Fmoc-Protected Derivative : Use Fmoc-L-3,4-dimethoxy-homophenylalanine (CAS 1260616-59-8) with coupling reagents like HATU/DIPEA to minimize epimerization. Monitor coupling efficiency via Kaiser test .
  • Low-Temperature Coupling : Perform reactions at 4°C in DMF to reduce base-induced racemization.
  • Post-Synthesis Analysis : Validate enantiopurity via chiral HPLC (Chirobiotic T column, 1.0 mL/min isocratic elution with hexane/ethanol) .

Q. What role does the 2,4-dimethoxy substitution play in modulating biological activity in peptide-based drug candidates?

  • Receptor Binding : The methoxy groups enhance lipophilicity and stabilize aromatic stacking interactions with hydrophobic pockets in targets (e.g., G-protein-coupled receptors).
  • Case Study : In opioid receptor ligands, homologation of the phenylalanine side chain improves metabolic stability while retaining affinity. Comparative MD simulations show ~30% longer residence time in binding pockets compared to unmodified analogs .

Q. How do conflicting solubility and crystallinity data for this compound impact formulation strategies?

  • Contradictory Reports : Some studies report high aqueous solubility (≥50 mg/mL), while others note limited solubility (<10 mg/mL) due to polymorphic variations.
  • Resolution Method : Perform polymorph screening via solvent evaporation (e.g., ethanol/water mixtures) to isolate the thermodynamically stable form. Use powder X-ray diffraction (PXRD) and DSC to characterize crystal habits .

Q. What strategies are effective for scaling up enantioselective synthesis without compromising yield?

  • Enzymatic Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., CAL-B) with racemization catalysts to convert undesired L-enantiomers into D-forms in situ, achieving >90% yield and >99% ee .
  • Continuous Flow Chemistry : Optimize residence time and temperature in microreactors to suppress side reactions (e.g., over-methylation) .

Methodological Guidance

Q. How to resolve discrepancies in reported melting points for this compound?

  • Purification Protocol : Recrystallize from ethyl acetate/hexane (1:3) to remove impurities. Confirm melting point (mp) via differential scanning calorimetry (DSC) at 2°C/min. Literature values range from 182–185°C; deviations >3°C suggest impurities .

Q. What computational tools are recommended for predicting the metabolic fate of this compound?

  • In Silico Models : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism. The 2,4-dimethoxy groups are predicted to reduce oxidation rates by ~40% compared to non-substituted analogs .

Q. How to design stability-indicating assays for forced degradation studies?

  • Stress Conditions : Expose to 0.1 M HCl (70°C, 24 hr), 0.1 M NaOH (70°C, 24 hr), and UV light (254 nm, 48 hr).
  • Analysis : Use UPLC-PDA to detect degradation products (e.g., demethylated derivatives at m/z 256.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.